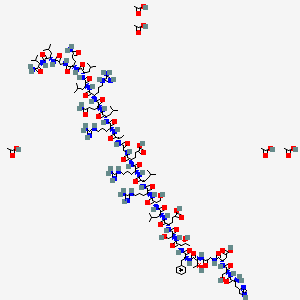![molecular formula C26H28O6 B12771697 4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione CAS No. 987-99-5](/img/structure/B12771697.png)
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione is a complex organic compound with a unique structure that combines elements of furan, pyran, and isochromene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts, such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts, can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and the use of recyclable catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Aplicaciones Científicas De Investigación
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with similar structural elements.
Dihydropyran: Another pyran derivative with comparable reactivity.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with furan and pyrrole elements, used in similar research applications.
Uniqueness
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione stands out due to its spiro structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
987-99-5 |
|---|---|
Fórmula molecular |
C26H28O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione |
InChI |
InChI=1S/C26H28O6/c1-15(2)17-11-20(27)25(4)18(26(17)9-6-21(28)31-14-26)5-8-24(3)19(25)12-22(29)32-23(24)16-7-10-30-13-16/h6-7,9-13,15,18,23H,5,8,14H2,1-4H3 |
Clave InChI |
BKBQQOHZTBOOPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)C2(C(C13COC(=O)C=C3)CCC4(C2=CC(=O)OC4C5=COC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



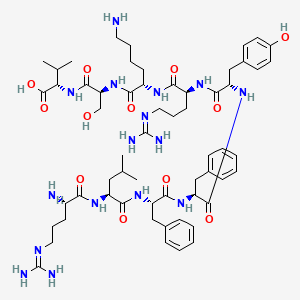
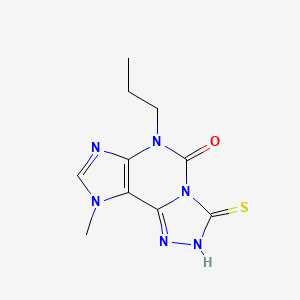
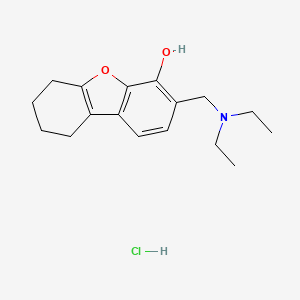
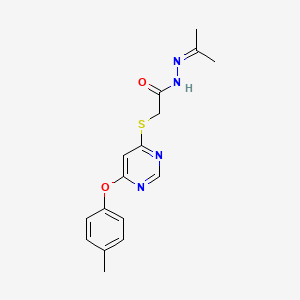
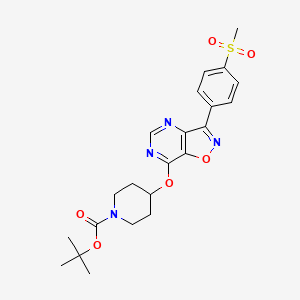
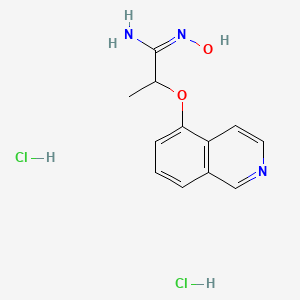
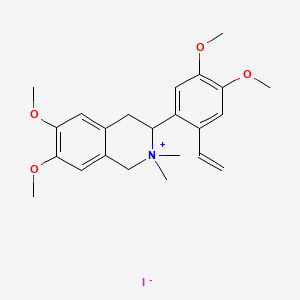
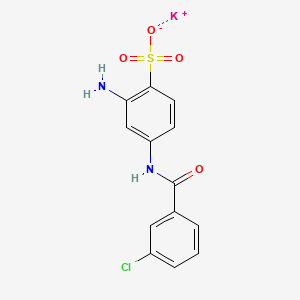
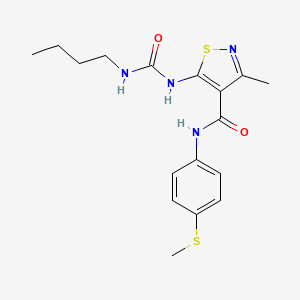
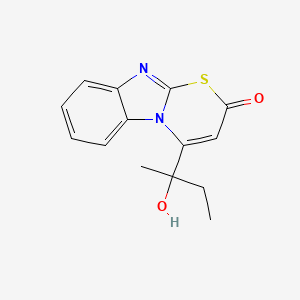
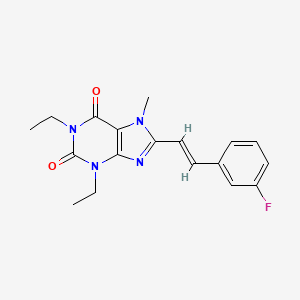
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
